1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a 3-fluorophenylmethyl group at the N1 position, a methoxy group at the C6 position, and a 4-methylbenzoyl substituent at the C3 position. The 3-fluorophenyl group may enhance metabolic stability compared to non-halogenated analogs, while the 4-methylbenzoyl moiety could influence electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-6-8-18(9-7-16)24(28)22-15-27(14-17-4-3-5-19(26)12-17)23-11-10-20(30-2)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUJJYXOPMPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and functional group modifications. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N1-Substituted Phenyl Groups
- Target Compound: The 3-fluorophenylmethyl group introduces moderate steric hindrance and electron-withdrawing effects due to the fluorine atom. This may improve resistance to oxidative metabolism compared to non-fluorinated analogs .
- The chlorine atom’s stronger electron-withdrawing effect could reduce electron density at the quinoline core, affecting reactivity .
- 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (): The 4-methoxyphenyl group provides electron-donating effects, which may enhance solubility but reduce metabolic stability compared to halogenated variants .
C3 Substituents
- Target Compound : The 4-methylbenzoyl group balances lipophilicity (logP ~3.5, predicted) and electron density, favoring hydrophobic interactions in target binding.
- Sulfonyl vs.
- 4-Fluorobenzoyl () : The fluorine atom introduces an electron-withdrawing effect, which may enhance electrophilic reactivity at the carbonyl group compared to the 4-methyl analog .
C6 Substituents
- Methoxy (Target Compound) vs. Ethoxy () : Ethoxy groups increase lipophilicity (higher logP) and steric bulk, which could slow metabolic clearance but reduce aqueous solubility .
Predicted Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s 4-methylbenzoyl group confers moderate lipophilicity, favoring tissue penetration but requiring formulation optimization for solubility.
- Sulfonyl-containing analogs () exhibit higher molecular weights and logP values, which may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
